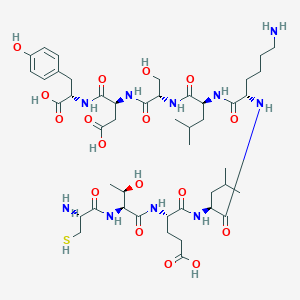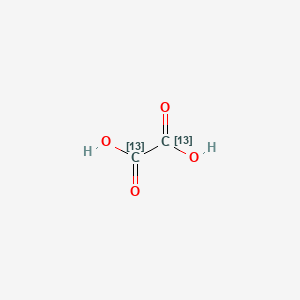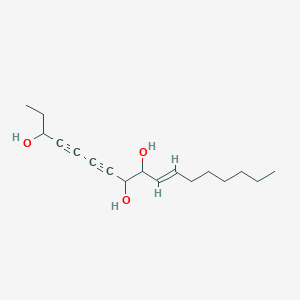
3-Ethyl-2,5-dimethylpyrazine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,5-dimethylpyrazine-d5 is a deuterated analog of 3-Ethyl-2,5-dimethylpyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and tracing studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dimethylpyrazine can be synthesized chemoenzymatically from L-threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde. The aminoacetone is supplied by L-threonine 3-dehydrogenase using L-threonine as a substrate via 2-amino-3-ketobutyrate. Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-threonine when CoA is at low concentrations .
Industrial Production Methods
The industrial production of 3-Ethyl-2,5-dimethylpyrazine-d5 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,5-dimethylpyrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,5-dimethylpyrazine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Studied for its role as a chemical transmitter in living organisms, influencing behaviors and physiological responses.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases like Alzheimer’s and tuberculosis.
Industry: Utilized in the flavor and fragrance industry due to its presence in various foods and its impact on sensory properties
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,5-dimethylpyrazine-d5 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a chemical transmitter by binding to receptors and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,5-Dimethyl-3-ethylpyrazine
Comparison
3-Ethyl-2,5-dimethylpyrazine-d5 is unique due to its deuterated labeling, which provides enhanced stability and allows for precise analytical studies. Compared to other similar compounds, it offers distinct advantages in tracing and quantitation applications, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
141.22 g/mol |
IUPAC-Name |
2,5-dimethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3/i1D3,4D2 |
InChI-Schlüssel |
WHMWOHBXYIZFPF-SGEUAGPISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC(=CN=C1C)C |
Kanonische SMILES |
CCC1=NC(=CN=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)







![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)


